molecular formula C13H12N2O2 B14410270 N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 80818-97-9

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide

Cat. No.: B14410270
CAS No.: 80818-97-9
M. Wt: 228.25 g/mol
InChI Key: CGQFZNDKKGGARU-UHFFFAOYSA-N
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Description

4-(Benzoylaminomethyl)pyridine 1-oxide is a heterocyclic aromatic compound that contains a pyridine ring substituted with a benzoylaminomethyl group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoylaminomethyl)pyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of pyridine with peracetic acid or hydrogen peroxide in the presence of acetic acid . The reaction is carried out under controlled conditions to ensure the formation of the N-oxide functional group.

Industrial Production Methods

Industrial production of pyridine N-oxides, including 4-(Benzoylaminomethyl)pyridine 1-oxide, often involves the use of peracids or hydrogen peroxide as oxidizing agents. The process is optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylaminomethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized products, while reduction can yield the corresponding pyridine derivative .

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: A simpler analog with similar oxidation properties.

    4-(Aminomethyl)pyridine: Lacks the benzoyl group but shares the aminomethyl substitution.

    Benzoylpyridine: Contains the benzoyl group but lacks the N-oxide functional group.

Uniqueness

4-(Benzoylaminomethyl)pyridine 1-oxide is unique due to the presence of both the benzoylaminomethyl group and the N-oxide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80818-97-9

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide

InChI

InChI=1S/C13H12N2O2/c16-13(12-4-2-1-3-5-12)14-10-11-6-8-15(17)9-7-11/h1-9H,10H2,(H,14,16)

InChI Key

CGQFZNDKKGGARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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